17-Hydroxy Capsaicin

概要

説明

17-Hydroxy Capsaicin is a derivative of capsaicin, the active component in chili peppers that gives them their characteristic heatThis compound is one of the metabolites formed during the metabolism of capsaicin in the human body .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy Capsaicin typically involves the hydroxylation of capsaicin. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 17th position of the capsaicin molecule .

Industrial Production Methods: Industrial production of this compound can be carried out using continuous flow synthesis techniques. This method is more efficient and environmentally friendly compared to traditional batch synthesis. The process involves three main steps: the formation of benzaldehyde oximes, reduction of oximes, and N-acylation of benzylamines with carboxylic acids .

化学反応の分析

Types of Reactions: 17-Hydroxy Capsaicin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Pharmacological Properties

17-Hydroxy capsaicin exhibits several pharmacological effects that make it a candidate for therapeutic use:

- Analgesic Effects : Similar to capsaicin, this compound is known to interact with the transient receptor potential vanilloid 1 (TRPV1) receptor, leading to desensitization of nociceptive pathways. This property is particularly beneficial in pain management, especially for conditions like neuropathic pain and arthritis .

- Anti-Inflammatory Activity : Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This activity suggests its potential role in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

- Antioxidant Properties : The compound has demonstrated antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases .

- Anti-Cancer Potential : Preliminary studies suggest that this compound may exert anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanisms include modulation of signaling pathways associated with cell proliferation and survival .

Clinical Applications

The following table summarizes notable clinical applications and findings related to this compound:

Case Studies

- Neuropathic Pain Management : A study involving patients with painful diabetic neuropathy showed that topical application of this compound resulted in significant pain relief compared to placebo groups. The mechanism was attributed to TRPV1 desensitization and subsequent decrease in substance P levels .

- Arthritis Treatment : Clinical trials have demonstrated that patients applying a cream containing this compound reported reduced joint pain and improved mobility after several weeks of treatment. The compound's anti-inflammatory properties were highlighted as key factors in these outcomes .

- Cancer Research : In vitro studies revealed that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Researchers noted its potential as an adjunct therapy alongside conventional treatments .

作用機序

The mechanism of action of 17-Hydroxy Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a ligand-gated ion channel that is activated by capsaicinoids, leading to the influx of calcium ions into the cell. This activation results in the sensation of heat and pain, as well as the release of various neurotransmitters and inflammatory mediators . Additionally, this compound has been shown to modulate other signaling pathways, including those involved in apoptosis and cell proliferation .

類似化合物との比較

Capsaicin: The primary capsaicinoid responsible for the heat in chili peppers.

Dihydrocapsaicin: Similar to capsaicin but with a saturated acyl group.

Nordihydrocapsaicin: A less potent capsaicinoid with a shorter acyl chain.

Homocapsaicin: Similar to capsaicin but with an additional methylene group.

Homodihydrocapsaicin: Similar to dihydrocapsaicin but with an additional methylene group.

生物活性

17-Hydroxy capsaicin, a metabolite of capsaicin, has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is one of the primary metabolites of capsaicin, which is produced during its metabolism in the liver. Studies indicate that capsaicin undergoes rapid metabolism in human hepatic microsomes, yielding metabolites such as 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-hydroxycapsaicin . The metabolic pathways influence the compound's biological activity and bioavailability.

1. Antioxidant Activity

Recent studies have demonstrated that capsaicin analogues possess significant antioxidant properties. For instance, a synthesized analogue showed potent free radical scavenging activity, outperforming standard antioxidants like quercetin in DPPH and ABTS assays . This suggests that this compound may also exhibit similar protective effects against oxidative stress.

2. Anti-Cancer Properties

Capsaicin and its derivatives, including this compound, have been shown to inhibit tumor growth in various cancer models. Research indicates that capsaicin can bind to heat shock protein 90 (Hsp90), leading to enhanced anti-tumor effects when combined with other chemotherapeutics like 17-AAG . In vitro studies have highlighted its ability to suppress angiogenesis by inhibiting vascular endothelial growth factor (VEGF)-induced cell proliferation and migration .

3. Antimicrobial Effects

Capsaicin exhibits antimicrobial properties against a variety of pathogens. It has been reported to exert bactericidal effects on both Gram-positive and Gram-negative bacteria. Specifically, it can inhibit the growth of Helicobacter pylori, a significant cause of gastric ulcers, at concentrations as low as 25 μg/mL . These findings underscore the potential of this compound in developing novel antimicrobial agents.

4. Neuroprotective Effects

The neuroprotective potential of capsaicin analogues has been explored in several studies. One study showed that specific analogues could protect neuronal cells from oxidative damage induced by hydrogen peroxide, enhancing cell viability significantly . This neuroprotective effect may be attributed to the modulation of intracellular reactive oxygen species (ROS) levels.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Chanda et al., 2008 | Identified rapid metabolism of capsaicin yielding 17-hydroxy capsaisin | Highlights the importance of metabolic products in determining biological activity |

| Tan et al., 2023 | Capsaicin inhibits VEGF-induced angiogenesis | Suggests potential use in cancer therapy |

| Reilly et al., 2013 | Examined antimicrobial effects against H. pylori | Supports development of new treatments for antibiotic-resistant infections |

特性

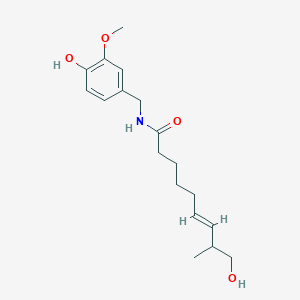

IUPAC Name |

(E)-9-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVIWAFGWPJVGZ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616088 | |

| Record name | (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69173-71-3 | |

| Record name | (6E)-9-Hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069173713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-9-HYDROXY-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6-NONENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9NWV4Z8X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。